

Application of Sephadex G-150 in Enzyme Purification: Detailed Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sephadex G-150 is a well-established size-exclusion chromatography (SEC) medium, also known as gel filtration, utilized for separating macromolecules based on their size.[1] Composed of cross-linked dextran beads, this matrix allows for the effective purification and fractionation of globular proteins and peptides, particularly those with a molecular weight ranging from 5,000 to 300,000 Daltons (Da).[2] Its application is crucial in enzyme purification protocols where separation from larger or smaller contaminants is necessary to achieve high purity. This document provides detailed application notes and standardized protocols for the use of **Sephadex G-150** in enzyme purification.

Principle of Size-Exclusion Chromatography

Size-exclusion chromatography separates molecules based on their hydrodynamic volume. The stationary phase consists of porous beads, in this case, **Sephadex G-150**.[2] When a sample containing a mixture of molecules is passed through the column, larger molecules that cannot enter the pores of the beads are excluded and travel through the column in the void volume, eluting first.[2] Smaller molecules can diffuse into the pores, increasing the volume they must traverse, causing them to move more slowly through the column and elute later.[2]



This gentle separation technique does not involve binding to the stationary phase, minimizing the risk of denaturing sensitive biomolecules like enzymes.[3]

Application Notes

Sephadex G-150 is particularly advantageous for:

- High-Resolution Fractionation: Separating enzymes from other proteins and macromolecules of different sizes.[2]
- Group Separations: Removing high or low molecular weight contaminants.[3]
- Molecular Weight Estimation: Determining the native molecular weight of an enzyme by comparing its elution volume with that of known standards.[4]

The selection of **Sephadex G-150** is ideal when the target enzyme's molecular weight falls within its optimal fractionation range, ensuring effective separation from contaminants.[2]

Experimental Protocols

The following protocols describe the general steps for enzyme purification using a **Sephadex G-150** column. Specific conditions such as buffer composition, flow rate, and column dimensions may need to be optimized for each specific enzyme.

Materials

- Sephadex G-150 resin
- Chromatography column
- Peristaltic pump or gravity flow setup
- Fraction collector
- UV spectrophotometer or protein assay reagents (e.g., Bradford assay)
- Equilibration/Elution Buffer (e.g., Tris-HCl, Phosphate buffer)[5][6]
- Partially purified enzyme sample



Protocol 1: Column Packing and Equilibration

- Swelling the Resin: Weigh the required amount of dry **Sephadex G-150** powder and suspend it in an excess of the chosen equilibration buffer. Allow the gel to swell completely according to the manufacturer's instructions (typically for several hours at room temperature or in a boiling water bath for a shorter period).[7]
- Preparing the Slurry: Decant the fine particles from the swollen gel and resuspend the resin in the equilibration buffer to create a slurry of approximately 50-75%.[7]
- Packing the Column: Pour the slurry into the column in a single, continuous motion to avoid introducing air bubbles. Allow the gel to pack under gravity or with a pump at a slightly higher flow rate than that to be used for the separation.[7]
- Equilibration: Wash the packed column with at least two to three column volumes of the equilibration buffer until the baseline on the UV detector is stable. This ensures that the column is equilibrated and ready for sample application.

Protocol 2: Sample Application and Elution

- Sample Preparation: The enzyme sample should be clarified by centrifugation or filtration (0.45 μm filter) to remove any particulate matter. The sample volume should ideally be between 0.5% and 2% of the total column volume for optimal resolution.[8]
- Sample Loading: Carefully apply the prepared sample to the top of the gel bed. Allow the sample to enter the gel completely before adding more buffer.
- Elution: Begin the elution with the equilibration buffer. Maintain a constant flow rate. For example, a flow rate of 30 ml/hour has been used for purifying protease and L-methioninase. [5][6]
- Fraction Collection: Collect fractions of a defined volume (e.g., 3 ml per fraction).[5][6]
- Monitoring Elution: Monitor the protein elution profile by measuring the absorbance of the fractions at 280 nm or by performing a protein assay on each fraction.
- Enzyme Activity Assay: Assay the collected fractions for the specific activity of the target enzyme to identify the fractions containing the purified enzyme.



 Pooling and Analysis: Pool the active fractions and perform further analysis, such as SDS-PAGE, to determine the purity and molecular weight of the enzyme.

Data Presentation

The effectiveness of **Sephadex G-150** in enzyme purification is demonstrated by the quantitative data from various studies, summarized in the tables below.

Table 1: Purification of Various Enzymes using

Sephadex G-150

Enzyme	Source	Purification Fold	Yield (%)	Specific Activity (U/mg)	Reference
L- methioninase	Escherichia coli	5.1	42.9	6.48	[6]
α-Amylase	Geobacillus sp.	33.85	33.3	372	[9]
Alkaline Protease	Bacillus cereus	17.04	34.6	300	[10]
Xylanase	Bacillus subtilis	10.5	~43	-	[11]

Note: The purification fold and yield for α -Amylase and Alkaline Protease represent the values after an additional purification step following **Sephadex G-150** chromatography.

Table 2: Experimental Parameters for Enzyme Purification using Sephadex G-150

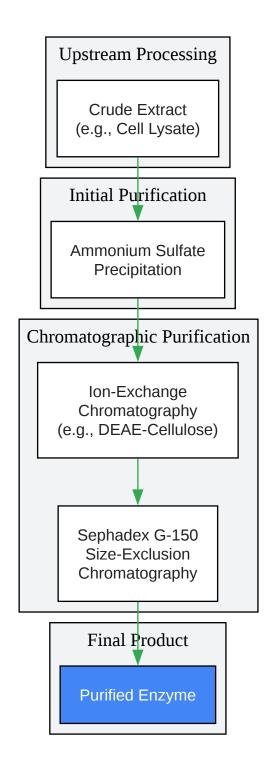


Enzyme	Column Dimensions (cm)	Flow Rate (ml/hour)	Fraction Volume (ml)	Elution Buffer	Reference
Protease	65 x 1.5	30	3	0.02 M Tris- HCl, pH 8.0	[5]
L- methioninase	40 x 2	30	3	Potassium phosphate buffer, pH 7	[6]
Amylase	21 x 1.8	20	3	0.1 M Tris- HCl, pH 7.5	[12]
Xylanase	90 x 0.8	15	3	50 mM Sodium phosphate buffer, pH 6.0	[11]

Mandatory Visualizations

Diagram 1: General Enzyme Purification Workflow



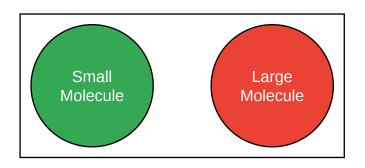


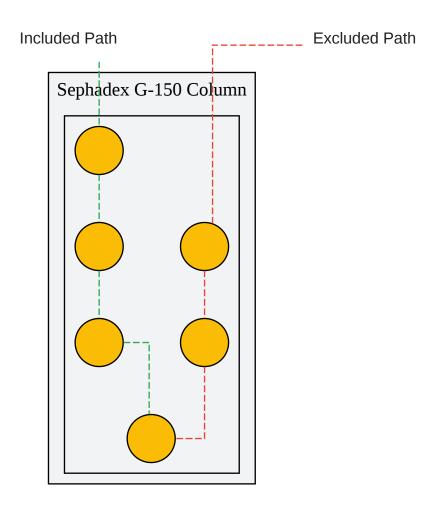
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Caption: A typical multi-step workflow for enzyme purification.



Diagram 2: Sephadex G-150 Size-Exclusion Chromatography Principle





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Caption: Separation principle of molecules by size on a Sephadex G-150 column.



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